2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a nitrobenzyl thioether, an indole ring, and a pyrrolidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nitrobenzyl Thioether: The reaction between 3-nitrobenzyl chloride and thiourea in the presence of a base such as sodium hydroxide to form 3-nitrobenzyl thiourea.
Cyclization to Indole: The cyclization of 3-nitrobenzyl thiourea with an appropriate reagent, such as phosphorus oxychloride, to form the indole ring.
Introduction of the Pyrrolidinyl Ethanone Moiety: The final step involves the reaction of the indole derivative with pyrrolidine and an acylating agent like acetyl chloride to introduce the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with Lewis acids (AlCl3)
Major Products
Amino Derivative: Reduction of the nitro group yields the corresponding amino compound.
Sulfoxide/Sulfone: Oxidation of the thioether yields sulfoxide or sulfone derivatives.
Substituted Indoles: Electrophilic substitution yields various substituted indole derivatives.
Scientific Research Applications
2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, while the nitrobenzyl thioether and pyrrolidinyl ethanone moieties may contribute to the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Benzylthio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(3-((3-Nitrobenzyl)thio)-1H-indol-1-yl)ethanone: Lacks the pyrrolidinyl ethanone moiety, which may affect its overall properties.
Uniqueness
2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the nitrobenzyl thioether, indole ring, and pyrrolidinyl ethanone moieties in a single molecule. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[3-[(3-nitrophenyl)methylsulfanyl]indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(22-10-3-4-11-22)14-23-13-20(18-8-1-2-9-19(18)23)28-15-16-6-5-7-17(12-16)24(26)27/h1-2,5-9,12-13H,3-4,10-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWKIODJAAERDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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